5'-Chloro-5'-deoxyarabinosylcytosine
Overview
Description
5'-Chloro-5'-deoxyarabinosylcytosine is a synthetic compound that belongs to the class of nucleoside analogs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5'-Chloro-5'-deoxyarabinosylcytosine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as a pyrimidine derivative and a chlorinated sugar.
Glycosylation Reaction: The key step involves the glycosylation of the pyrimidine base with the chlorinated sugar under acidic or basic conditions.
Purification: The product is then purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the glycosylation reaction.
Optimization of Conditions: Optimizing reaction conditions to maximize yield and purity.
Quality Control: Implementing stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
5'-Chloro-5'-deoxyarabinosylcytosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Acidic or basic catalysts to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules such as DNA and proteins.
Medicine: Investigated for its potential as an antiviral or anticancer agent.
Industry: Utilized in the development of new materials or pharmaceuticals.
Mechanism of Action
The mechanism of action of 5'-Chloro-5'-deoxyarabinosylcytosine involves:
Molecular Targets: The compound may target specific enzymes or receptors in the body.
Pathways Involved: It may interfere with nucleic acid synthesis or protein function, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: Another nucleoside analog used in cancer treatment.
Acyclovir: An antiviral nucleoside analog.
Cytarabine: Used in the treatment of certain cancers.
Uniqueness
5'-Chloro-5'-deoxyarabinosylcytosine is unique due to its specific structure, which may confer distinct biological activities and therapeutic potential compared to other nucleoside analogs.
Properties
IUPAC Name |
4-amino-1-[5-(chloromethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidin-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O4/c10-3-4-6(14)7(15)8(17-4)13-2-1-5(11)12-9(13)16/h1-2,4,6-8,14-15H,3H2,(H2,11,12,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPGIZMWGUQVFSE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CCl)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10954363 | |
Record name | 1-(5-Chloro-5-deoxypentofuranosyl)-4-imino-1,4-dihydropyrimidin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10954363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32659-31-7 | |
Record name | MLS003115947 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=318799 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(5-Chloro-5-deoxypentofuranosyl)-4-imino-1,4-dihydropyrimidin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10954363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does 4-Amino-1-(5-chloro-5-deoxy-beta-D-arabinofuranosyl)-2(1H)-pyrimidinone (also known as 5'-chloro-araC) interact with its target and what are the downstream effects?
A1: 5'-chloro-araC functions similarly to arabinosylcytosine (araC). It undergoes phosphorylation to become 5'-triphosphate of araC (araCTP) []. This araCTP then interferes with DNA synthesis, ultimately leading to the inhibition of cancer cell growth [].
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